(Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate
説明
The compound “(Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate” is a synthetic aurone analog featuring a benzofuran-3(2H)-one core substituted with a 4-chlorobenzylidene group at the C2 position and a diethylcarbamate moiety at the C6 position. Aurones are structurally related to flavonoids and are notable for their biological activities, particularly in oncology. The (Z)-stereochemistry of the benzylidene group is critical for maintaining planar molecular geometry, which enhances interactions with biological targets such as tubulin . The diethylcarbamate group improves solubility and metabolic stability compared to hydroxylated analogs, making this compound a promising candidate for preclinical evaluation .
特性
IUPAC Name |
[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4/c1-3-22(4-2)20(24)25-15-9-10-16-17(12-15)26-18(19(16)23)11-13-5-7-14(21)8-6-13/h5-12H,3-4H2,1-2H3/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNONJJANWIWRA-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Cl)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is . The compound features a benzofuran moiety, which is known for its diverse biological properties.
Research indicates that this compound may interact with various biological targets, particularly enzymes and receptors involved in disease pathways. One notable target is Glycogen Synthase Kinase 3 Beta (GSK-3β), which is implicated in several conditions, including cancer and neurodegenerative diseases.
GSK-3β Inhibition
A study highlighted the compound's ability to inhibit GSK-3β with an IC50 value of 1.6 μM. This inhibition was confirmed through cell-based assays where treatment of neuroblastoma N2a cells resulted in increased phosphorylation levels of GSK-3β at Ser9, indicating effective inhibition .
Biological Activity Data
The following table summarizes key findings related to the biological activity of (Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate:
Case Studies
- Neuroblastoma Cells : In a study involving neuroblastoma N2a cells, treatment with (Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate demonstrated significant inhibition of GSK-3β activity, correlating with decreased cell proliferation and increased apoptosis markers.
- Antioxidant Effects : Preliminary investigations into the antioxidant properties of this compound showed potential protective effects against oxidative stress in HepG2 liver cells. These results suggest a broader therapeutic potential beyond GSK-3β inhibition.
科学的研究の応用
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to (Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives exhibit significant anticancer properties. For instance, studies have highlighted the ability of benzofuran derivatives to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structural features of (Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives are conducive to binding with biological targets involved in cancer progression, making them promising candidates for further development in cancer therapeutics.
1.2 GSK-3β Inhibition
Glycogen synthase kinase 3β (GSK-3β) is a critical target in the treatment of various diseases, including Alzheimer's disease and diabetes. Compounds that mimic the structure of (Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran have been studied for their GSK-3β inhibitory activities. Notably, a study demonstrated that certain derivatives showed effective inhibition of GSK-3β with IC50 values in the low micromolar range, suggesting that modifications to the benzofuran structure can enhance bioactivity against this target .
2.1 Antimicrobial Properties
Several studies have reported that benzofuran derivatives possess antimicrobial properties. The presence of the chlorobenzylidene moiety in (Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran enhances its interaction with microbial targets. Research indicates that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.
2.2 Anti-inflammatory Effects
Compounds related to (Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran have shown anti-inflammatory effects in experimental models. These compounds may modulate inflammatory pathways and reduce cytokine production, which could be beneficial in treating chronic inflammatory conditions.
Synthetic Utility
3.1 Synthesis of Novel Derivatives
The synthesis of (Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran serves as a platform for creating novel derivatives with enhanced pharmacological profiles. Researchers have utilized various synthetic routes to modify the core structure, leading to compounds with improved efficacy against specific biological targets.
3.2 Electrophotographic Materials
Hydrazone derivatives derived from compounds like (Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran have been explored for their use in electrophotography due to their excellent charge transport properties . This application highlights the versatility of such compounds beyond medicinal chemistry.
Case Studies
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of (Z)-2-benzylidenebenzofuran-3(2H)-one derivatives. Key structural analogs and their distinguishing features are summarized below:
Key Research Findings
Structural Determinants of Activity :
- The diethylcarbamate group enhances metabolic stability compared to hydroxyl or methylcarbamate groups .
- Substitution at the benzylidene aromatic ring (e.g., 4-Cl, 2,6-diCl) directly correlates with tubulin-binding affinity and antiproliferative potency .
In Vivo Efficacy: While the target compound lacks published in vivo data, structurally related aurone 5a suppressed tumor growth in zebrafish T-ALL models and PC-3 xenografts without weight loss in mice .
SAR Insights :
- Bulky substituents (e.g., pyrazole, indole) at C2 improve cytotoxicity but may reduce solubility.
- Diethylcarbamate at C6 optimizes the balance between solubility and target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
